phenyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate
Description
Properties
CAS No. |
920799-07-1 |
|---|---|
Molecular Formula |
C17H16FNO3 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
phenyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16FNO3/c18-14-6-4-5-13(11-14)16-12-19(9-10-21-16)17(20)22-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2/t16-/m1/s1 |
InChI Key |
AQKKBZQRFARGRK-MRXNPFEDSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)F |
Canonical SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Biological Activity
Phenyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound belongs to the morpholine class, characterized by a morpholine ring substituted with a phenyl group and a fluorinated phenyl moiety. The synthesis typically involves multi-step reactions, starting from readily available precursors, leading to the formation of the desired morpholine derivative.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with their active sites, blocking substrate access.
- Membrane Interaction : Its structural characteristics allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 0.22 to 0.25 μg/mL against several pathogens, indicating strong antibacterial activity .
- Mechanisms of Action : The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research findings highlight its potential in inducing apoptosis in cancer cell lines:
- Cell Lines Tested : Notable effects were observed in MCF7 (breast cancer) and HEP2 (laryngeal cancer) cell lines.
- Mechanism : The induction of apoptosis is thought to be mediated via the activation of intrinsic apoptotic pathways, crucial for eliminating cancerous cells .
Data Summary
| Activity Type | Target Organisms/Cell Lines | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 0.22 - 0.25 | Disruption of cell walls, metabolic interference |
| Anticancer | MCF7, HEP2 | Not specified | Induction of apoptosis through intrinsic pathways |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones and low MIC values compared to standard antibiotics like Ciprofloxacin .
- Cancer Cell Line Studies : In vitro assays indicated that this compound induced apoptosis in MCF7 cells, with flow cytometry confirming increased annexin V-positive cells indicative of early apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Impacts
Morpholine derivatives differ in substituent type, position, and stereochemistry, leading to variations in physicochemical and biological properties. Below is a detailed comparison:
Table 1: Comparative Analysis of Morpholine Derivatives
Substituent-Specific Effects
Fluorine Position (Meta vs. Para):
- The 3-fluorophenyl group in the target compound creates steric hindrance and electronic effects that favor interactions with hydrophobic binding pockets. In contrast, the 4-fluorophenyl analog (para-substituted) allows for more linear binding to planar active sites .
- Fluorine’s electronegativity increases metabolic stability by reducing oxidative metabolism, a feature shared across fluoro-substituted analogs .
Ester Group Variations:
- Phenyl ester (target compound) offers higher lipophilicity and slower hydrolysis compared to ethyl or methyl esters , making it more suitable for prolonged activity .
- tert-Butyl esters (e.g., in bromophenyl analog) provide steric protection against enzymatic degradation but may reduce solubility .
- Halogen vs. Nitro Groups: Bromine (in 4-bromophenyl analog) enables halogen bonding, enhancing receptor affinity but increasing molecular weight.
Stereochemical Considerations
The (2S) configuration in the target compound is critical for chiral recognition in biological systems. For example, the (2R)-isomer of the propenyl-substituted analog shows reduced activity in receptor-binding assays, highlighting the importance of stereochemistry in pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for phenyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate, and how is stereochemical purity ensured?
- Methodological Answer:
- Step 1: Begin with a stereoselective Mitsunobu reaction to establish the (2S) configuration at the morpholine ring. This involves reacting a chiral alcohol precursor with diethyl azodicarboxylate (DEAD) and triphenylphosphine .
- Step 2: Introduce the 3-fluorophenyl group via Ullmann coupling or Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos to minimize racemization .
- Step 3: Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) or X-ray crystallography to validate the (2S) configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate, C-F stretch at ~1100 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to resolve substituent positions:
- ¹H: Aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), morpholine protons (δ 3.5–4.0 ppm).
- ¹⁹F NMR: Single peak near δ -110 ppm for the meta-fluorine .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~359.1) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer:
- Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer:
- Step 1: Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and identify reactive sites .
- Step 2: Dock the compound into target proteins (e.g., neuropeptide receptors) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- Step 3: Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over 100 ns trajectories .
Q. How can contradictory NMR and XRD data on substituent positioning be resolved?
- Methodological Answer:
- Approach 1: Compare experimental XRD bond lengths (e.g., C-F = 1.34 Å) with DFT-optimized geometries to validate structural assignments .
- Approach 2: Use nuclear Overhauser effect (NOE) NMR to detect spatial proximity between morpholine and fluorophenyl protons .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer:
- Degradation Study: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Major degradation products include hydrolyzed morpholine rings .
- Stabilization: Co-crystallize with cyclodextrins or formulate as a prodrug (e.g., ester prodrugs) to enhance half-life .
Q. How does the fluorophenyl substituent influence structure-activity relationships (SAR) in neuroactive compounds?
- Methodological Answer:
- SAR Analysis: Compare with analogs (e.g., 4-fluorophenyl, 3,5-difluorophenyl) using in vitro assays (e.g., Ca²⁺ flux in hypothalamic neurons). Meta-fluorine enhances blood-brain barrier penetration by reducing polarity .
- Key Data:
| Substituent Position | EC₅₀ (nM) | LogP |
|---|---|---|
| 3-Fluorophenyl | 12 ± 2 | 2.8 |
| 4-Fluorophenyl | 45 ± 5 | 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
